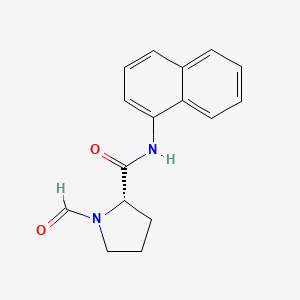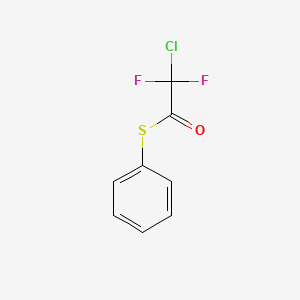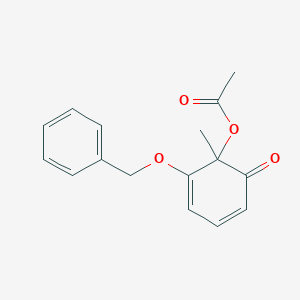![molecular formula C11H14Cl2N4 B14252766 1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 180072-23-5](/img/structure/B14252766.png)
1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is a chemical compound characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of chloromethyl groups on the pyrazole rings makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation: Products include pyrazole carboxylic acids or aldehydes.
Reduction: Products include pyrazole alcohols.
Applications De Recherche Scientifique
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis[4-(chloromethyl)benzene]
- 1,1’-Methylenebis[3-(chloromethyl)-5-phenyl-1H-pyrazole]
- 1,1’-Methylenebis[3-(bromomethyl)-5-methyl-1H-pyrazole]
Uniqueness
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of both chloromethyl and methyl groups on the pyrazole rings. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
180072-23-5 |
|---|---|
Formule moléculaire |
C11H14Cl2N4 |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-[[3-(chloromethyl)-5-methylpyrazol-1-yl]methyl]-5-methylpyrazole |
InChI |
InChI=1S/C11H14Cl2N4/c1-8-3-10(5-12)14-16(8)7-17-9(2)4-11(6-13)15-17/h3-4H,5-7H2,1-2H3 |
Clé InChI |
MXNRGOWGENHAPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CN2C(=CC(=N2)CCl)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)

